molecular formula C24H24ClN3O3S B2505353 2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955751-18-5

2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2505353
M. Wt: 469.98
InChI Key: VFAHTPAGJPHKCD-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a complex organic molecule. It contains a tetrahydrobenzo[d]thiazole core, which is a bicyclic structure composed of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom and one sulfur atom . The molecule also contains amide groups, which are common in bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings, heteroatoms (nitrogen and sulfur in the thiazole ring), and polar amide groups. These features could influence its physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide groups could participate in various reactions, such as hydrolysis or condensation . The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar amide groups could enhance its solubility in polar solvents, while the aromatic rings could increase its stability .

Scientific Research Applications

Synthesis and Structural Analysis

The compound "2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" is related to various synthesized compounds with complex structures and notable chemical properties. For instance, the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide showcases intricate structural characteristics, demonstrating the compound's potential for complex molecular interactions and functional versatility in scientific research (Vasu et al., 2004).

Solvent Interaction and Spectral Analysis

The compound's interaction with solvents and its spectral properties have been the subject of studies, providing insights into its chemical behavior and potential applications. For instance, research on the absorption and fluorescence spectra of similar carboxamides in various solvents contributes to understanding the compound's electronic properties and reactivity under different environmental conditions (Patil et al., 2011).

Biological Activity and Potential Applications

Antimicrobial Properties

The compound belongs to a class of molecules that have been explored for their antimicrobial properties. For example, derivatives of tetrahydrobenzo[b]thiophene-3-carboxamides have shown significant activities against bacterial and fungal strains, suggesting the potential of your compound in contributing to the development of new antimicrobial agents (Babu et al., 2013).

Synthesis of Biologically Active Derivatives

The compound's core structure is conducive to the synthesis of biologically active derivatives. Studies have demonstrated the utility of related compounds in synthesizing a variety of heterocyclic derivatives with potential pharmaceutical applications, emphasizing the compound's role as a versatile precursor in medicinal chemistry (Wardakhan et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These aspects are typically evaluated through laboratory testing .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and potential applications. This could include testing its biological activity, studying its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[2-(3-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-31-18-5-2-4-15(14-18)12-13-26-23(30)19-6-3-7-20-21(19)27-24(32-20)28-22(29)16-8-10-17(25)11-9-16/h2,4-5,8-11,14,19H,3,6-7,12-13H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAHTPAGJPHKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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